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Abstract
Eclanamine, with the molecular formula C16H22Cl2N2O, is a selective serotonin-

norepinephrine reuptake inhibitor (SNRI) that was investigated for its potential as an

antidepressant. Although it was patented, it was never commercially marketed. This technical

guide provides a comprehensive overview of the known properties of Eclanamine, including its

chemical structure, physicochemical characteristics, and pharmacological profile. Due to its

status as an unmarketed compound, publicly available experimental data is limited. This

document compiles available information and presents data for analogous compounds to

provide a thorough understanding for research and drug development purposes.

Introduction
Eclanamine is a phenylpropylamine derivative and a potent inhibitor of both serotonin (5-HT)

and norepinephrine (NE) transporters.[1] This dual mechanism of action places it in the class of

serotonin-norepinephrine reuptake inhibitors (SNRIs), similar to drugs like venlafaxine and

duloxetine. By blocking the reuptake of these key neurotransmitters, Eclanamine increases
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their concentration in the synaptic cleft, which is believed to be the primary mechanism for its

antidepressant effects.

Chemical and Physical Properties
Detailed experimental data on the physicochemical properties of Eclanamine are not widely

available. The following table summarizes computed data from publicly accessible chemical

databases and provides estimates based on similar compounds.

Property Value Source

Molecular Formula C16H22Cl2N2O PubChem[2]

Molecular Weight 329.3 g/mol PubChem[2]

IUPAC Name

N-(3,4-dichlorophenyl)-N-

[(1R,2R)-2-

(dimethylamino)cyclopentyl]pro

panamide

PubChem[2]

CAS Number 71027-13-9 PubChem[2]

Predicted XlogP 4.0 PubChemLite[3]

Melting Point Not available

Boiling Point Not available

Solubility Not available

pKa Not available

Pharmacological Profile
Eclanamine's primary pharmacological action is the inhibition of serotonin and norepinephrine

reuptake.[1] The affinity for these transporters is a critical determinant of its potency and

potential side-effect profile. While specific Ki values for Eclanamine are not publicly

documented, the general mechanism for SNRIs involves binding to the serotonin transporter

(SERT) and the norepinephrine transporter (NET).
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Mechanism of Action
As an SNRI, Eclanamine is understood to bind to SERT and NET, blocking the reabsorption of

serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to

an increased concentration of these neurotransmitters in the synapse, enhancing

neurotransmission.
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Caption: General signaling pathway of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

like Eclanamine.
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Experimental Protocols
Due to the limited public data on Eclanamine, this section outlines general experimental

protocols that would be used to characterize a novel SNRI.

Synthesis of Eclanamine
A detailed, validated synthesis protocol for Eclanamine is not available in the public domain. A

plausible synthetic route would likely involve the acylation of a substituted N-(3,4-

dichlorophenyl)-N-(2-(dimethylamino)cyclopentyl)amine with propionyl chloride or a related

acylating agent. The synthesis of the diamine precursor would be a key step, potentially

involving reductive amination or other standard amine synthesis methodologies.
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Caption: A potential workflow for the synthesis and characterization of Eclanamine.

In Vitro Pharmacological Assays
To determine the binding affinity (Ki) of Eclanamine for SERT and NET, competitive radioligand

binding assays would be performed.

Objective: To quantify the affinity of Eclanamine for human SERT and NET.

Methodology:

Prepare cell membranes expressing recombinant human SERT or NET.

Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT,

[³H]nisoxetine for NET) and varying concentrations of Eclanamine.

After incubation, separate bound and free radioligand by rapid filtration.
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Measure the radioactivity of the bound ligand using liquid scintillation counting.

Calculate the IC50 value (concentration of Eclanamine that inhibits 50% of radioligand

binding) and convert it to a Ki value using the Cheng-Prusoff equation.

To assess the functional potency of Eclanamine in inhibiting serotonin and norepinephrine

reuptake, in vitro reuptake assays would be conducted.

Objective: To measure the functional inhibition of SERT and NET by Eclanamine.

Methodology:

Use cells stably expressing human SERT or NET, or synaptosomes prepared from specific

brain regions.

Pre-incubate the cells or synaptosomes with varying concentrations of Eclanamine.

Add radiolabeled serotonin ([³H]5-HT) or norepinephrine ([³H]NE).

After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.

Lyse the cells and measure the intracellular radioactivity.

Determine the IC50 value for the inhibition of neurotransmitter uptake.

Spectroscopic Data (Predicted)
As experimental spectroscopic data for Eclanamine is not publicly available, this section

provides predicted data and highlights the expected characteristic signals based on its

chemical structure.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of Eclanamine is expected to be complex. Key predicted signals

would include:

Aromatic protons on the dichlorophenyl ring.

Aliphatic protons of the cyclopentyl ring.
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Protons of the N,N-dimethylamino group.

Protons of the ethyl group of the propanamide moiety.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show distinct signals for:

Carbons of the dichlorophenyl ring.

Carbons of the cyclopentyl ring.

Carbons of the N,N-dimethylamino group.

Carbonyl carbon of the amide.

Carbons of the ethyl group.

Infrared (IR) Spectroscopy (Predicted)
Key characteristic absorption bands would be expected for:

C=O stretch of the amide group (around 1650 cm⁻¹).

C-N stretch.

Aromatic C-H and C=C stretches.

Aliphatic C-H stretches.

C-Cl stretches.

Mass Spectrometry (MS)
The mass spectrum of Eclanamine would show a molecular ion peak corresponding to its

molecular weight. The isotopic pattern of the molecular ion would be characteristic of a

molecule containing two chlorine atoms. Fragmentation patterns would likely involve cleavage

of the amide bond and fragmentation of the cyclopentyl ring.
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Conclusion
Eclanamine is a serotonin-norepinephrine reuptake inhibitor with a chemical structure

indicative of potential antidepressant activity. While its development was not pursued to market,

the information compiled in this technical guide provides a foundational understanding of its

properties for researchers in medicinal chemistry and pharmacology. The provided general

experimental protocols and predicted data serve as a valuable resource for the study of

Eclanamine and related compounds. Further experimental investigation would be necessary to

fully elucidate its detailed physicochemical and pharmacological characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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